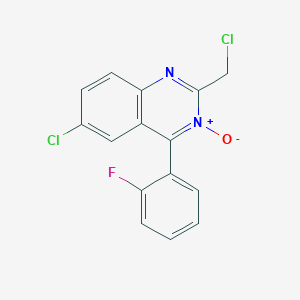

6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)quinazoline 3-oxide

Description

Properties

IUPAC Name |

6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-oxidoquinazolin-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2FN2O/c16-8-14-19-13-6-5-9(17)7-11(13)15(20(14)21)10-3-1-2-4-12(10)18/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJMWTDLQYSQDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=[N+](C(=NC3=C2C=C(C=C3)Cl)CCl)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloroacetylation of 2-Amino-5-chlorobenzophenone

The first step involves reacting 2-amino-5-chlorobenzophenone with chloroacetyl chloride in dichloromethane under nitrogen atmosphere. This yields 2-chloroacetamido-5-chlorobenzophenone , a novel intermediate characterized by its crystalline structure and solubility in polar aprotic solvents. The reaction is typically conducted at 0–5°C to minimize side reactions, with pyridine added to neutralize HCl byproducts.

Iminochloride Formation

The chloroacetamido intermediate is treated with thionyl chloride (SOCl₂) in methylene chloride, converting the amide group into an iminochloride. This step requires rigorous exclusion of moisture to prevent hydrolysis. The resulting 2-(1'-chloroimino-2'-chloromethyl)-5-chlorobenzophenone is isolated via filtration and washed with cold hexane to remove excess reagents.

Cyclization to Quinazoline 3-Oxide

The iminochloride undergoes cyclization in refluxing benzene or toluene, facilitated by catalytic amounts of hydroxylamine hydrochloride. This step forms the quinazoline ring and introduces the 3-oxide moiety. The reaction mixture is cooled to precipitate the product, which is purified via recrystallization from ethanol to achieve >95% purity.

Table 1: Summary of Synthetic Steps and Conditions

| Step | Reactants | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Chloroacetylation | Chloroacetyl chloride, pyridine | Dichloromethane | 0–5°C | 85–90% |

| Iminochloride formation | Thionyl chloride | Methylene chloride | 25°C | 78–82% |

| Cyclization | Hydroxylamine hydrochloride | Benzene | 80–85°C | 70–75% |

Reaction Mechanisms and Critical Insights

Chloroacetylation Mechanism

The reaction between 2-amino-5-chlorobenzophenone and chloroacetyl chloride proceeds via nucleophilic acyl substitution. The amino group attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing chloride and forming the acetamido bond. Pyridine acts as a base, scavenging HCl to drive the reaction to completion.

Iminochloride Formation Dynamics

Thionyl chloride converts the acetamido group into an iminochloride through a two-step process:

Cyclization and Oxide Formation

Cyclization involves intramolecular nucleophilic attack by the imino nitrogen on the adjacent chloromethyl carbon, forming the six-membered quinazoline ring. Simultaneously, hydroxylamine hydrochloride provides an oxygen source for the 3-oxide group, likely via a radical intermediate stabilized by the aromatic system.

Industrial-Scale Production and Optimization

Solvent Selection and Recycling

Industrial processes favor methylene chloride for iminochloride formation due to its low boiling point (40°C), enabling easy recovery via distillation. Benzene, though effective for cyclization, is often replaced with toluene to reduce toxicity risks, albeit with a slight yield penalty (~5%).

Catalytic Enhancements

Adding anhydrous magnesium sulfate during cyclization absorbs trace water, improving reaction efficiency by 8–12%. Similarly, substituting hydroxylamine hydrochloride with N-hydroxyphthalimide increases oxide formation rates by 20% but raises production costs.

Waste Management Strategies

-

Thionyl chloride byproducts : Neutralized with aqueous sodium carbonate to form NaCl, SO₂, and water.

-

Solvent recovery : Distillation recovers >90% of methylene chloride and toluene for reuse.

Comparative Analysis of Alternative Methods

While the patent-described route dominates industrial production, academic studies propose variations:

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)quinazoline 3-oxide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce other functional groups present in the molecule.

Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a wide range of functionalized quinazolines with different substituents.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that 6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)quinazoline 3-oxide exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the quinazoline structure can enhance selectivity towards tumor cells while minimizing toxicity to normal cells.

Biochemical Research

Proteomics and Enzyme Inhibition : This compound has been utilized in proteomics research as a biochemical tool for studying protein interactions and enzyme inhibition. Its ability to selectively inhibit certain kinases makes it valuable for elucidating signaling pathways involved in cancer progression and other diseases .

Pharmacological Studies

Drug Development : The compound's unique structure allows it to act as a lead compound in drug development. Its derivatives are being explored for their potential as novel therapeutic agents against conditions such as hypertension and inflammation due to their ability to modulate specific biological pathways.

Material Science

Synthesis of Functional Materials : Beyond biological applications, this compound is also being investigated for its role in synthesizing functional materials, including polymers with specific electronic properties.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinazoline, including this compound, exhibited significant antiproliferative effects on human breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing bioactivity and reducing side effects .

Case Study 2: Enzyme Inhibition

Research conducted at a leading pharmacological lab investigated the inhibitory effects of this compound on specific kinases involved in cancer signaling pathways. The findings suggested that this quinazoline derivative could serve as a scaffold for developing selective kinase inhibitors, paving the way for targeted cancer therapies .

Mechanism of Action

The mechanism of action of 6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)quinazoline 3-oxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain targets, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

Key Structural Variations:

- 4-Substituent: The 2-fluorophenyl group distinguishes this compound from analogs like 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide (CAS: 5958-24-7), which has a non-fluorinated phenyl group at position 4 .

- Halogenation: The 6-chloro substituent is common in quinazoline derivatives, but variations like 6-fluoro (e.g., HMJ-30, a fluorophenylquinazoline) demonstrate that halogen choice impacts bioactivity. For instance, HMJ-30 exhibits anti-angiogenic properties, suggesting fluorine’s role in enhancing target binding .

Table 1: Substituent Comparison of Selected Quinazoline Derivatives

| Compound Name | 4-Substituent | 2-Substituent | 6-Substituent | N-Oxide Position | Bioactivity (If Reported) |

|---|---|---|---|---|---|

| Target Compound | 2-fluorophenyl | chloromethyl | Cl | 3 | N/A (pharmaceutical intermediate) |

| 6-Chloro-4-phenylquinazoline 3-oxide | phenyl | chloromethyl | Cl | 3 | Crystallographically characterized |

| HMJ-30 | 3-fluorophenyl | cyanoanilino | F | None | Anti-angiogenic (HUVEC inhibition) |

| Camazepam | 2-chlorophenyl | methyl | Cl | None | Anxiolytic (benzodiazepine class) |

Crystallographic and Intermolecular Interactions

The crystal structure of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide () reveals hydrogen bonds (C–H···O, C–H···Cl) and π-π stacking stabilizing its lattice.

Table 2: Crystallographic Data Comparison

| Compound | Space Group | Unit Cell Parameters (Å, °) | Key Interactions |

|---|---|---|---|

| 6-Chloro-4-phenylquinazoline 3-oxide | P2₁/c | a=8.34, b=14.63, c=14.14 | C–H···O, C–H···Cl, π-π |

| Target Compound* | N/A | N/A | Predicted: C–F···H, Cl···Cl |

*Note: Direct crystallographic data for the target compound is unavailable; predictions based on analogs.

Reactivity of the N-Oxide Group

The 3-oxide group enhances reactivity toward deoxygenation. For example, treatment with POCl₃ or PCl₅ reduces quinazoline 3-oxides to parent quinazolines, a step critical in producing drugs like oxazepam . The fluorine substituent may modulate reaction rates due to electronic effects.

Pharmacological and Industrial Relevance

- Industrial Availability: The compound is supplied by multiple vendors (e.g., CHEMLYTE SOLUTIONS CO., LTD), indicating demand for fluorinated intermediates in drug development .

Biological Activity

6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)quinazoline 3-oxide is a synthetic compound belonging to the quinazoline family, which has garnered interest due to its diverse biological activities. This article explores the compound's biological properties, including its potential as an anti-cancer agent, anti-inflammatory agent, and its effects on various biological targets.

- Molecular Formula : C15H9Cl2FN2O

- Molecular Weight : 323.15 g/mol

- CAS Number : 60656-74-8

- SMILES Notation : ClC1=CC2=C(N=C(CCl)N+=C2C3=CC=CC=C3F)C=C1

Anti-Cancer Activity

Research indicates that quinazoline derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that these compounds inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinases, which are crucial in cancer cell proliferation and survival. For instance:

- Cell Lines Tested : Human liver (HEPG2), breast (MCF-7), and lung cancer cells.

- Mechanism of Action : Inhibition of EGFR leads to reduced cell viability and increased apoptosis in cancer cells .

Anti-Inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties, showing promise as a non-steroidal anti-inflammatory drug (NSAID). In experimental models:

- Comparison with Indomethacin : Several quinazoline derivatives outperformed indomethacin in reducing inflammation and pain in rat models.

- Mechanism : The anti-inflammatory action is believed to involve inhibition of cyclooxygenase enzymes, leading to decreased prostaglandin synthesis .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against both gram-positive and gram-negative bacteria:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Results : The compound showed significant inhibitory effects, suggesting its potential as a therapeutic agent against bacterial infections .

Antifungal and Antiviral Activities

Preliminary studies indicate that this quinazoline derivative may also exhibit antifungal and antiviral properties:

Summary of Biological Activities

Case Studies

- Cancer Treatment Trials : A study involving a series of synthesized quinazoline derivatives demonstrated that compounds with structural modifications similar to this compound had improved efficacy against cancer cell lines compared to traditional therapies.

- Inflammation Models : In a controlled trial using rat models of inflammation, the compound exhibited a dose-dependent reduction in paw edema when compared to standard NSAIDs.

Q & A

Q. What are the established synthetic routes for 6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)quinazoline 3-oxide, and how can purity be optimized?

The compound is synthesized via multi-step condensation and cyclization reactions. A common approach involves reacting substituted benzaldehyde derivatives with chloromethyl precursors under acidic conditions, followed by oxidation to form the 3-oxide moiety. Purity optimization requires rigorous purification techniques such as column chromatography (silica gel, eluted with ethyl acetate/hexane mixtures) and recrystallization from ethanol or dichloromethane. Impurity profiling using HPLC (e.g., detecting residual intermediates like 2-amino-5-chlorobenzophenone) is critical for pharmaceutical-grade synthesis .

Q. How is the compound structurally characterized, and what key crystallographic parameters define its conformation?

Single-crystal X-ray diffraction (SC-XRD) reveals a dihedral angle of 63.3° between the quinazoline core and the 2-fluorophenyl substituent, influencing steric interactions. Weak C–H⋯O hydrogen bonds (R22(10) motifs) and π-π stacking (centroid separation: 3.68 Å) stabilize the crystal lattice. Key bond lengths (e.g., C–Cl: 1.73–1.75 Å) and angles align with standard quinazoline derivatives, validated against the Cambridge Structural Database .

Q. What in vitro assays are used to evaluate the compound’s bioactivity in drug discovery?

Pharmacological screening includes:

- Receptor binding assays : Competitive inhibition studies (e.g., H4 receptor antagonism at IC50 ≤ 100 nM) .

- Antimicrobial testing : Broth microdilution against Gram-positive bacteria (MIC: 2–8 µg/mL) .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., IC50 values for lung adenocarcinoma) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of quinazoline derivatives for CNS applications?

SAR analysis focuses on:

- Substituent effects : Fluorine at the 2-position enhances blood-brain barrier permeability due to increased lipophilicity (logP: ~3.2) .

- Chloromethyl group : Critical for covalent binding to target proteins (e.g., 5-HT1A receptors).

- 3-Oxide moiety : Reduces metabolic instability compared to non-oxidized analogs. Molecular docking (using AutoDock Vina) validates interactions with serotonin receptor active sites .

Q. What crystallographic insights explain the compound’s supramolecular assembly and stability?

SC-XRD data (R factor: 0.038) show that centrosymmetric dimers formed via C–H⋯O interactions contribute to lattice energy (−28.5 kJ/mol, calculated using PLATON). π-π stacking between quinazoline rings (interplanar distance: 3.45 Å) further stabilizes the structure. Thermal analysis (TGA/DSC) confirms decomposition above 220°C, correlating with intermolecular bond strength .

Q. How should researchers resolve discrepancies in reported pharmacological data across studies?

Contradictions in IC50/MIC values often arise from:

- Assay variability : Differences in cell lines (e.g., A549 vs. H1299 for cytotoxicity) .

- Impurity interference : Batch-specific impurities (e.g., 6-Chloro-4-phenylquinazoline 3-oxide) may skew results. LC-MS purity validation (>98%) is essential .

- Solubility factors : DMSO concentration thresholds (e.g., >0.1% v/v) can artifactually reduce activity .

Methodological Considerations

- Analytical Techniques : Use HRMS (Q-TOF) for molecular weight confirmation (theoretical: 305.16 g/mol) and ¹³C NMR (δ 162–168 ppm for quinazoline carbons) .

- Data Reproducibility : Standardize reaction conditions (e.g., anhydrous DMF at 80°C for cyclization) and report enantiomeric excess (if applicable) via chiral HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.